1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one
Overview
Description
1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one is a complex organic compound characterized by its unique molecular structure, which includes a thieno[3,4-b]thiophene core and an ethylhexan-1-one moiety
Mechanism of Action
Target of Action
Similar compounds have been used in the formation of medium-sized molecules with a π (donor–acceptor–donor) bridge .
Mode of Action
The compound interacts with its targets through a π (donor–acceptor–donor) bridge, which induces π conjugation extension across the molecule backbone structure . This interaction results in changes to the optical and electrochemical properties of the compound .
Biochemical Pathways
The compound’s interaction with its targets can lead to changes in the optical and electrochemical properties, which may affect various biochemical pathways .
Result of Action
The result of the compound’s action is primarily observed in its impact on the optical and electrochemical properties of the targets it interacts with . For instance, the compound has been associated with enhanced absorption in the UV-vis region .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one. For example, the presence of a π (donor–acceptor–donor) bridge in the compound can induce π conjugation extension, which can be influenced by environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where a thieno[3,4-b]thiophene derivative is reacted with an ethylhexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions require careful control of temperature and solvent choice to ensure high yield and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for efficiency and cost-effectiveness. Large-scale reactors and continuous flow processes are often employed to handle the high volumes required for commercial applications. Purification steps, such as recrystallization or chromatography, are crucial to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties, such as enhanced conductivity or stability.
Biology: In biological research, 1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one has been studied for its potential biological activity. It may serve as a precursor for bioactive compounds or as a probe in biochemical assays.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may be exploited to develop new therapeutic agents with improved efficacy and safety profiles.
Industry: In industry, this compound can be used in the development of advanced materials, such as organic semiconductors, dyes, and pigments. Its unique properties make it suitable for various applications in electronics and materials science.
Comparison with Similar Compounds
Thienothiophenes: These compounds share a similar thieno[3,4-b]thiophene core but differ in their substituents and functional groups.
Isoindigo/Thiophene Molecules: These molecules contain a π-conjugated system similar to 1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one but have different core structures.
Uniqueness: this compound stands out due to its specific combination of a thieno[3,4-b]thiophene core and an ethylhexan-1-one moiety, which imparts unique chemical and physical properties not found in other similar compounds.
Properties
IUPAC Name |
1-(4,6-dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20OS2/c1-3-5-6-10(4-2)14(15)12-7-11-8-16-9-13(11)17-12/h7,10H,3-6,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QECXUUREYNIHHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)C1=CC2=C(S1)CSC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30728826 | |
Record name | 1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30728826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1194605-72-5 | |
Record name | 1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30728826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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